Pyrazine-2,5-dicarbonitrile
Overview
Description
Pyrazine-2,5-dicarbonitrile is a heterocyclic six-membered aromatic compound bearing nitrogen atoms at para positions . It’s an organic photoredox catalyst used in a variety of visible-light mediated transformations .
Synthesis Analysis
Pyrrolopyrazine derivatives, which contain pyrrole and pyrazine rings, have been synthesized using various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . A series of new pyrazinamide analogues have been prepared by reacting alkyl isocyanides with aryl/alkyl carbonyl chlorides, followed by the addition of diaminomaleonitrile .Molecular Structure Analysis
The molecular structure of Pyrazine-2,5-dicarbonitrile is consistent with non-planar geometry, with the cyclohexyl groups oriented orthogonally against the pyrazine ring and the phenyl rings twisted around 40° for pyrazine .Chemical Reactions Analysis
Dicyanopyrazines are proven to be powerful photoredox catalysts with a push-pull arrangement that allows facile property tuning by interchanging a particular part of the D-A system . The photoredox catalytic activities of the target catalysts were examined in a benchmark cross-dehydrogenative coupling and novel and challenging annulation reactions .Physical And Chemical Properties Analysis
Pyrazine-2,5-dicarbonitrile has a molecular weight of 130.11 .Scientific Research Applications
Specific Scientific Field
Chemistry and Medicinal Chemistry
Summary of the Application
5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles were synthesized by reacting alkyl isocyanides with aryl/alkyl carbonyl chlorides, followed by the addition of diaminomaleonitrile . These compounds were then used to evaluate fluorescence and antimicrobial activity .
Methods of Application or Experimental Procedures
The synthesis involved reacting alkyl isocyanides with aryl/alkyl carbonyl chlorides, followed by the addition of diaminomaleonitrile . The synthesized pyrazines were fully characterized, and X-ray crystal structure analysis was performed on some derivatives .
Results or Outcomes
The newly synthesized pyrazine-2,3-dicarbonitriles showed antibacterial and antifungal activities . All the compounds showed similar UV–Vis spectral features with absorption peaks (λ max) around 267, 303, and 373 nm .
2. Application in Photoredox Catalysis
Specific Scientific Field
Summary of the Application
Dicyanopyrazines, including Pyrazine-2,5-dicarbonitrile, have been used as photoredox catalysts in a variety of visible-light mediated transformations . They have been used in asymmetric dual catalytic systems .
Methods of Application or Experimental Procedures
A series of X-shaped push–pull molecules with a systematically altered structure were designed and synthesized . The structure-property relationship was elucidated in detail via experimental as well as theoretical calculations .
Results or Outcomes
The research provided a series of catalysts based on a pyrazine heterocyclic scaffold with easy synthesis and further modification, diverse photoredox characteristics, and wide application potential across modern photoredox transformations . The photoredox catalytic activities of the target catalysts were examined in a benchmark cross-dehydrogenative coupling and novel and challenging annulation reactions .
3. Application in Organic Solar Cells
Specific Scientific Field
Energy & Environmental Science
Summary of the Application
Cyano-functionalized pyrazine, including Pyrazine-2,5-dicarbonitrile, has been used as a solid additive to enhance the power conversion efficiencies (PCEs) of organic solar cells (OSCs) .
Methods of Application or Experimental Procedures
Two cyano-functionalized highly electron-deficient building blocks, namely 3,6-dibromopyrazine-2-carbonitrile (CNPz) and 3,6-dibromopyrazine-2,5-dicarbonitrile (DCNPz), were employed as solid additives to optimize the performance of OSCs . It was found that CNPz can modulate the intermolecular interactions and improve the molecular packing .
Results or Outcomes
As a result, a 19.67% PCE was achieved in the PTQ10/m-BTP-PhC6 binary devices, ranking amongst the highest values for OSCs . The general applicability of solid additives was demonstrated in other organic photovoltaic systems .
4. Application in Photoredox Transformations
Specific Scientific Field
Summary of the Application
Pyrazine-2,5-dicarbonitrile (DPZ) has been used as an organic photoredox catalyst in a variety of visible-light mediated transformations .
Methods of Application or Experimental Procedures
DPZ was used in asymmetric dual catalytic systems . The product can be used with a line of photoreactors .
Results or Outcomes
The application of DPZ in photoredox transformations has been demonstrated .
5. Application in Tuberculosis Treatment
Specific Scientific Field
Summary of the Application
Pyrazinamide Analogs, including Pyrazine-2,5-dicarbonitrile, have been designed for rational drug designing strategies against resistant Tuberculosis .
Methods of Application or Experimental Procedures
The compound 3-(4-methyl benzylamino) pyrazine-2,5-dicarbonitrile was found to be the best active anti-TB agent against Mycobacterium tuberculosis .
Results or Outcomes
The compound 3-(benzylamino)pyrazine-2,5-dicarbonitrile inhibited all of the tested strains and had the broadest activity spectrum .
6. Application in Organic Light-Emitting Diodes
Specific Scientific Field
Summary of the Application
Pyrazine-2,5-dicarbonitrile has been used in the construction of blue Thermally Activated Delayed Fluorescence (TADF) molecules via computer-assisted molecular design .
Methods of Application or Experimental Procedures
A novel acceptor 2-cyanopyrazine was selected for the construction of blue TADF molecules .
Results or Outcomes
The OLEDs using these TADF emitters can convert both singlet and triplet excitons into light with a theoretical yield up to 100% .
Safety And Hazards
Future Directions
Pyrrolopyrazine derivatives, including Pyrazine-2,5-dicarbonitrile, are an attractive scaffold for drug discovery research . The synthetic methods and biological activities of these derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
properties
IUPAC Name |
pyrazine-2,5-dicarbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2N4/c7-1-5-3-10-6(2-8)4-9-5/h3-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOPXXDHVVCVIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)C#N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564485 | |
Record name | Pyrazine-2,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50564485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazine-2,5-dicarbonitrile | |
CAS RN |
31722-48-2 | |
Record name | Pyrazine-2,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50564485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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